(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinolin-2(1H)-ones are prevalent in natural products and pharmacologically useful compounds .
Synthesis Analysis
An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented . This reagent-free, highly atom economical photocatalic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .Chemical Reactions Analysis
The synthesis of quinolin-2(1H)-ones from quinoline-N-oxides involves a photocatalytic approach .Scientific Research Applications
Antitumor Activity
Quinolines and acrylates, including derivatives similar to "(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid", have been explored for their antitumor properties. A study synthesized quinolinyl acrylate derivatives and evaluated them against human prostate cancer cells both in vitro and in vivo. The most effective compound showed significant reduction in cell viability, adhesion, migration, invasion, and neoangiogenesis, suggesting the therapeutic potential of quinolinyl derivatives in treating prostate cancer (J. Rodrigues et al., 2012).
Antimicrobial and Drug Releasing Studies
Quinoline-based polymers, including those related to "(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid", have been investigated for their antimicrobial activities and drug-releasing capabilities. A novel acrylate monomer of quinoline-based chalcone was synthesized and tested for antimicrobial activities against various microorganisms. The polymers showed significant antimicrobial activity, especially against gram-negative bacteria, and demonstrated controlled drug-releasing rates under different conditions, highlighting their potential in biomedical applications (P. Uma et al., 2015).
Material Science Applications
Studies on quinoline derivatives also extend into material science, particularly in the development of hydrophilic and pH-responsive polymers. For instance, a cross-linked copolymer incorporating acryloylmorpholine exhibited pH sensitivity and improved hydrophilicity, showing promise in membrane fabrication for fouling mitigation and separation processes (B. Saini et al., 2019). Additionally, polymers based on acrylamido glycolic acid co-polymerized with acryloylmorpholine have been synthesized for metal ion retention, demonstrating their utility in environmental applications (B. Rivas & A. Maureira, 2008).
properties
IUPAC Name |
(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-7H,(H,13,16)(H,14,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURWGONIRUVXGY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.